molecular formula C5H9N4O2+ B1175585 CXZZQCIIHABVHG-UHFFFAOYSA-O

CXZZQCIIHABVHG-UHFFFAOYSA-O

Cat. No.: B1175585
M. Wt: 157.153
InChI Key: CXZZQCIIHABVHG-UHFFFAOYSA-O
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Description

Historical Development of Thiazolidin-4-one Chemistry

The synthesis and structural characterization of 1,3-thiazolidin-4-one compounds began in the mid-nineteenth century, coinciding with the first discussions about structural theory by Kekulé, Couper and Butlerov. The initial synthesis of these heterocyclic compounds started in 1865, marking the beginning of systematic investigation into this important chemical family. During the intervening decades, researchers have developed numerous synthetic methodologies for obtaining these nuclei, leading to extensive studies on their structural and biological properties. The evolution of thiazolidin-4-one chemistry reflects the broader development of heterocyclic chemistry and demonstrates how fundamental structural insights have guided synthetic innovation.

The historical progression of thiazolidin-4-one research reveals distinct phases of development. Early investigations focused primarily on establishing basic synthetic routes and confirming structural assignments. Subsequently, researchers began exploring structural modifications and developing more sophisticated synthetic approaches. The modern era of thiazolidin-4-one chemistry has been characterized by the application of green chemistry principles and environmental awareness in synthetic methodologies. This evolution reflects broader changes in chemical research priorities and demonstrates the adaptability of this chemical scaffold to contemporary synthetic challenges.

Contemporary synthetic approaches to thiazolidin-4-one compounds have incorporated advanced methodologies including microwave-assisted synthesis and solvent-free reaction conditions. These developments represent significant improvements in synthetic efficiency and environmental compatibility compared to traditional approaches. The historical development of this field illustrates how fundamental chemical research can evolve to address changing technological and environmental requirements while maintaining focus on the core structural chemistry that defines these important heterocyclic compounds.

Structural Characteristics and Chemical Classification

The 1,3-thiazolidin-4-one structure represents a five-membered heterocyclic ring containing both nitrogen and sulfur heteroatoms, with a carbonyl group positioned at the fourth carbon. This arrangement creates a saturated version of thiazole that has been designated as the "mystic moiety" due to its incorporation of practically all known biological functions. The fundamental ring structure provides multiple sites for substitution, with the second position carbon atom exerting the maximum impact on the structure and characteristics of thiazolidinones. The structural flexibility inherent in this scaffold allows for extensive modification while maintaining the core heterocyclic framework.

The chemical classification of thiazolidin-4-one compounds encompasses several important subcategories based on substitution patterns and functional group modifications. These include classical isosteres such as glitazone (1,3-thiazolidine-2,4-dione), rhodanine (2-thioxo-1,3-thiazolidin-4-one), and pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one). Each of these structural variants exhibits distinct chemical and biological properties while maintaining the fundamental thiazolidin-4-one core structure. The systematic classification of these compounds provides a framework for understanding structure-activity relationships and guiding synthetic modifications.

The conformational characteristics of thiazolidin-4-one compounds contribute significantly to their biological activity profiles. Research has demonstrated that the biological activity of 1,3-thiazolidin-4-ones is associated with their ability to assume a characteristic "butterfly-like" conformation. This conformational preference is influenced by substituent patterns, particularly at the 2 and 3 positions of the thiazolinone nucleus. The presence of specific substituents, such as halogen atoms at strategic positions, can restrict rotational freedom and promote the adoption of biologically active conformations.

Significance in Heterocyclic Compound Research

The 1,3-thiazolidin-4-one scaffold occupies a central position in heterocyclic compound research due to its remarkable diversity of biological activities and synthetic accessibility. These compounds have demonstrated significant therapeutic potential across multiple disease areas, including antibacterial, antifungal, antitubercular, anticonvulsant, antithyroid, and antihistaminic activities. The broad spectrum of biological activities associated with this scaffold has made it an attractive target for combinatorial library synthesis and pharmaceutical development programs. The significance of this heterocyclic system extends beyond individual therapeutic applications to encompass fundamental principles of medicinal chemistry and drug design.

Research investigations have revealed that thiazolidin-4-one derivatives possess superior activity compared to standard drugs in certain therapeutic areas, suggesting their potential as next-generation pharmaceutical agents. The structure-activity connection of thiazolidinone compounds makes them particularly alluring targets for systematic medicinal chemistry optimization. Extensive research work over the past decade has focused on developing new compounds related to 1,3-thiazolidin-4-ones and screening them for various pharmacological activities to identify molecules with enhanced therapeutic profiles and reduced adverse effects.

The utility of 1,3-thiazolidin-4-ones as synthons for various biological compounds has provided additional impetus for research in this area. These compounds serve not only as final therapeutic agents but also as valuable synthetic intermediates for accessing more complex molecular architectures. The synthetic importance of this scaffold, combined with its wide range of promising biological activities, positions thiazolidin-4-one chemistry at the intersection of synthetic organic chemistry and medicinal chemistry research.

InChIKey Identification System and Compound CXZZQCIIHABVHG-UHFFFAOYSA-O

The International Chemical Identifier Key (InChIKey) system provides a standardized method for uniquely identifying chemical compounds through algorithmically-generated hash codes derived from their molecular structures. This identification system enables precise chemical database searches and facilitates unambiguous compound identification across different chemical databases and research platforms. The InChIKey format consists of 27 characters arranged in three blocks separated by hyphens, with each block encoding specific structural information about the molecular entity. This systematic approach to compound identification has become essential for modern chemical research and database management.

The compound identified by InChIKey this compound represents a specific member of the thiazolidin-4-one family with distinct structural characteristics. This particular compound appears in commercial chemical databases as an available research compound, indicating its relevance for ongoing scientific investigations. The specific structural features encoded within this InChIKey designate a unique molecular architecture within the broader thiazolidin-4-one chemical space. The availability of this compound for research purposes suggests its potential significance in current scientific investigations.

The InChIKey identification system enables researchers to track specific compounds across multiple databases and research publications, ensuring consistency in chemical identification and facilitating comprehensive literature reviews. For compound this compound, this systematic identification approach provides a reliable method for accessing structural information and tracking research developments related to this specific molecular entity. The integration of InChIKey identifiers into chemical databases and research platforms has significantly improved the efficiency and accuracy of chemical information management.

Relationship to Rhodanine (2-Thioxo-1,3-thiazolidin-4-one) Chemistry

Rhodanine, characterized as 2-thioxo-1,3-thiazolidin-4-one, represents one of the most important structural variants within the thiazolidin-4-one family. This compound differs from the basic thiazolidin-4-one structure through the incorporation of a thiocarbonyl group at the second position, creating a distinct electronic environment that influences both chemical reactivity and biological activity. The rhodanine structure has gained particular significance in medicinal chemistry due to its demonstrated biological activities and synthetic accessibility. Research investigations have established rhodanine derivatives as important pharmacophores with applications across multiple therapeutic areas.

The structural relationship between rhodanine and other thiazolidin-4-one derivatives illustrates the systematic approach to heterocyclic modification that characterizes this field of research. The introduction of the thioxo group at the second position creates opportunities for additional chemical modifications while maintaining the fundamental heterocyclic framework. This structural modification strategy has been extended to include other variants such as pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one), demonstrating the versatility of the basic thiazolidin-4-one scaffold for systematic chemical modification.

Contemporary research in rhodanine chemistry has focused on developing green synthetic methodologies and exploring structure-activity relationships. These investigations have revealed that rhodanine derivatives can exhibit enhanced biological activities compared to unmodified thiazolidin-4-one compounds, suggesting that the thioxo substitution contributes meaningfully to biological activity profiles. The continued investigation of rhodanine derivatives represents an important component of broader thiazolidin-4-one research programs and demonstrates the ongoing significance of this structural modification strategy.

Compound Class Structural Modification Key Features Research Applications
Basic Thiazolidin-4-one None Five-membered ring with carbonyl at position 4 Fundamental scaffold studies
Rhodanine Thioxo group at position 2 Enhanced electronic properties Medicinal chemistry programs
Glitazone Additional carbonyl at position 2 Dual carbonyl functionality Pharmaceutical development
Pseudothiohydantoin Imino group at position 2 Nitrogen substitution pattern Specialized biological applications

Properties

Molecular Formula

C5H9N4O2+

Molecular Weight

157.153

IUPAC Name

2-[4-(methylamino)-1,2,4-triazol-1-ium-1-yl]acetic acid

InChI

InChI=1S/C5H8N4O2/c1-6-9-3-7-8(4-9)2-5(10)11/h3-4,6H,2H2,1H3/p+1

InChI Key

CXZZQCIIHABVHG-UHFFFAOYSA-O

SMILES

CNN1C=N[N+](=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

lists several boronic acid derivatives with structural similarities to CXZZQCIIHABVHG-UHFFFAOYSA-O, differing primarily in halogen substitution patterns. Below is a detailed comparison:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Similarity Score Key Substituents Log P (XLOGP3) Solubility (mg/ml) Applications/Notes
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 1.00 (Reference) Br (C3), Cl (C5) 2.15 0.24 Suzuki couplings, drug intermediates
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 0.87 Br (C6), Cl (C2, C3) 2.98* 0.18* Enhanced electrophilicity; reactive
(3-Bromo-4-fluorophenyl)boronic acid C₆H₅BBrFO₂ 0.78 Br (C3), F (C4) 1.92* 0.31* Improved solubility due to fluorine
(2-Chloro-5-iodophenyl)boronic acid C₆H₅BClIO₂ 0.71 Cl (C2), I (C5) 2.45* 0.12* Heavy atom effects; radiopharmaceuticals

Note: Log P and solubility values for similar compounds are inferred based on substituent effects and computational models .

Key Differences and Implications

a) Halogen Substitution and Reactivity
  • This compound (Br at C3, Cl at C5): Moderate electron-withdrawing effects balance reactivity and stability, making it versatile in cross-coupling reactions .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid (Br at C6, Cl at C2/C3): Increased electron withdrawal from three halogens enhances electrophilicity but reduces solubility (0.18 mg/ml vs. 0.24 mg/ml in the reference compound). This compound is more reactive in harsh coupling conditions .
b) Solubility and Bioavailability
  • Fluorine substitution in (3-Bromo-4-fluorophenyl)boronic acid improves solubility (0.31 mg/ml) due to fluorine’s electronegativity and small size, enhancing bioavailability for drug development .
  • Iodine in (2-Chloro-5-iodophenyl)boronic acid increases molecular weight and reduces solubility (0.12 mg/ml) but is valuable in radiopharmaceuticals for isotopic labeling .
c) Log P and Membrane Permeability
  • The reference compound’s log P (2.15) strikes a balance between permeability and safety .

Preparation Methods

Conventional Synthesis Method

The conventional preparation of 2-N,N-dimethyldithiocarbamate-2,3-dihydro-1,4-dioxane involves a one-step nucleophilic substitution reaction between 2,3-dichloro-1,4-dioxane and sodium dimethyldithiocarbamate dihydrate in dimethylformamide (DMF). The reaction is catalyzed by a catalytic amount of sodium hydroxide (NaOH), which enhances the nucleophilicity of the dithiocarbamate anion. Key parameters include:

  • Reactants :

    • 2,3-Dichloro-1,4-dioxane (40.65 g, 0.26 mol)

    • Sodium dimethyldithiocarbamate dihydrate (NaSCSN(CH₃)₂·2H₂O; 99.6 g, 0.70 mol)

    • NaOH (0.01–0.5 mol per mole of 2,3-dichloro-1,4-dioxane) .

  • Solvent : DMF (200 mL).

  • Conditions :

    • Temperature: 65–75°C.

    • Time: 2–5 hours.

The reaction mixture is stirred at 70°C for 3 hours, yielding a solid precipitate. Work-up involves filtration, dissolution in chloroform, sequential washing with saturated brine and water, drying with anhydrous MgSO₄, and solvent removal to obtain colorless crystals (88% yield) .

NaOH (mol)Reaction Time (h)Yield (%)
0.025388
0.125388

This consistency indicates that even trace amounts of NaOH suffice to deprotonate the dithiocarbamate, generating the active nucleophile .

Reaction Mechanism and Kinetic Considerations

The reaction proceeds via an Sₙ2 mechanism , where the dithiocarbamate anion attacks the electrophilic carbon adjacent to the oxygen atom in 2,3-dichloro-1,4-dioxane. The NaOH facilitates deprotonation of sodium dimethyldithiocarbamate, enhancing its nucleophilicity. Kinetic studies suggest that the reaction rate is first-order with respect to both the dithiocarbamate and 2,3-dichloro-1,4-dioxane . The use of DMF as a polar aprotic solvent stabilizes the transition state, further accelerating the reaction.

Work-up and Purification Techniques

Post-reaction work-up involves:

  • Filtration : Isolation of the crude solid product.

  • Dissolution in Chloroform : The solid is dissolved in chloroform to separate it from unreacted salts.

  • Washing : Sequential washes with saturated brine (3×) and water (2×) remove residual DMF and inorganic impurities.

  • Drying : Anhydrous MgSO₄ is used to eliminate trace water.

  • Solvent Removal : Rotary evaporation yields the pure compound as colorless crystals .

Spectroscopic Data :

  • Melting Point : 170–171°C.

  • ¹H NMR (CDCl₃, 400 MHz) : δ 6.47 (s, 1H), 4.28–4.30 (m, 2H), 4.19–4.21 (m, 2H), 3.53 (s, 3H), 3.39 (s, 3H) .

  • ¹³C NMR : 195.2, 137.5, 128.2, 84.2, 64.8, 45.5, 41.7 .

Comparative Analysis of Synthetic Approaches

The patented method offers significant advantages over traditional routes:

Table 2: Comparison of Conventional vs. Patented Methods

ParameterTraditional MethodPatented Method
StepsMultipleOne
Reaction Time12–24 hours2–5 hours
SolventTolueneDMF
Yield60–70%88%
PurityRequires chromatographyDirect crystallization

The elimination of toluene reflux reduces energy consumption and avoids azeotropic distillation, aligning with green chemistry principles .

Q & A

Q. What interdisciplinary frameworks enhance studies of this compound’s environmental impact?

  • Methodological Answer :
  • Collaborate with ecotoxicologists to design microcosm experiments.
  • Integrate cheminformatics (e.g., QSAR models) with field sampling data.
  • Apply life-cycle assessment (LCA) tools to quantify sustainability metrics .

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